Cas no 1226440-07-8 (N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-4-ethoxy-3-fluorobenzene-1-sulfonamide)

N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-4-ethoxy-3-fluorobenzene-1-sulfonamide is a specialized sulfonamide derivative featuring a pyrazole-ethyl linker and an ethoxy-fluorobenzene moiety. This compound exhibits potential utility in medicinal chemistry and biochemical research due to its structurally distinct sulfonamide group, which may confer selective binding properties. The presence of fluorine and ethoxy substituents enhances its electronic and steric profile, potentially improving metabolic stability and target interaction. Its pyrazole component suggests possible applications in enzyme inhibition or receptor modulation studies. The compound's well-defined structure allows for precise derivatization, making it a valuable intermediate in the synthesis of biologically active molecules. Further research is required to fully elucidate its pharmacological properties.
N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-4-ethoxy-3-fluorobenzene-1-sulfonamide structure
1226440-07-8 structure
商品名:N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-4-ethoxy-3-fluorobenzene-1-sulfonamide
CAS番号:1226440-07-8
MF:C15H20FN3O3S
メガワット:341.401005744934
CID:6342875
PubChem ID:49678061

N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-4-ethoxy-3-fluorobenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-4-ethoxy-3-fluorobenzene-1-sulfonamide
    • 1226440-07-8
    • N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide
    • SR-01000926387
    • AKOS024528446
    • F5958-0081
    • N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethoxy-3-fluorobenzene-1-sulfonamide
    • N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-ethoxy-3-fluorobenzenesulfonamide
    • SR-01000926387-1
    • VU0528937-1
    • インチ: 1S/C15H20FN3O3S/c1-4-22-15-6-5-13(10-14(15)16)23(20,21)17-7-8-19-12(3)9-11(2)18-19/h5-6,9-10,17H,4,7-8H2,1-3H3
    • InChIKey: QJMMPGPFHBQNJZ-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(=C(C=1)F)OCC)(NCCN1C(C)=CC(C)=N1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 341.12094084g/mol
  • どういたいしつりょう: 341.12094084g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 23
  • 回転可能化学結合数: 7
  • 複雑さ: 471
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 81.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-4-ethoxy-3-fluorobenzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5958-0081-3mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethoxy-3-fluorobenzene-1-sulfonamide
1226440-07-8
3mg
$63.0 2023-09-09
Life Chemicals
F5958-0081-50mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethoxy-3-fluorobenzene-1-sulfonamide
1226440-07-8
50mg
$160.0 2023-09-09
Life Chemicals
F5958-0081-10μmol
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethoxy-3-fluorobenzene-1-sulfonamide
1226440-07-8
10μmol
$69.0 2023-09-09
Life Chemicals
F5958-0081-20μmol
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethoxy-3-fluorobenzene-1-sulfonamide
1226440-07-8
20μmol
$79.0 2023-09-09
Life Chemicals
F5958-0081-20mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethoxy-3-fluorobenzene-1-sulfonamide
1226440-07-8
20mg
$99.0 2023-09-09
Life Chemicals
F5958-0081-25mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethoxy-3-fluorobenzene-1-sulfonamide
1226440-07-8
25mg
$109.0 2023-09-09
Life Chemicals
F5958-0081-1mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethoxy-3-fluorobenzene-1-sulfonamide
1226440-07-8
1mg
$54.0 2023-09-09
Life Chemicals
F5958-0081-4mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethoxy-3-fluorobenzene-1-sulfonamide
1226440-07-8
4mg
$66.0 2023-09-09
Life Chemicals
F5958-0081-10mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethoxy-3-fluorobenzene-1-sulfonamide
1226440-07-8
10mg
$79.0 2023-09-09
Life Chemicals
F5958-0081-2mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethoxy-3-fluorobenzene-1-sulfonamide
1226440-07-8
2mg
$59.0 2023-09-09

N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-4-ethoxy-3-fluorobenzene-1-sulfonamide 関連文献

N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-4-ethoxy-3-fluorobenzene-1-sulfonamideに関する追加情報

Introduction to N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-4-ethoxy-3-fluorobenzene-1-sulfonamide (CAS No: 1226440-07-8)

N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-4-ethoxy-3-fluorobenzene-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1226440-07-8, represents a novel molecular entity with a unique structural framework that holds promise for various therapeutic applications. The presence of multiple functional groups, including a pyrazole moiety, an ethoxy group, and a fluorobenzene sulfonamide moiety, contributes to its complex chemical properties and potential biological activities.

The< strong>N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl portion of the molecule is particularly noteworthy, as the pyrazole ring is a well-known pharmacophore in medicinal chemistry. Pyrazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The dimethyl substitution on the pyrazole ring further enhances its binding affinity to biological targets, making it an attractive scaffold for drug design. This compound's ability to interact with enzymes and receptors in a highly specific manner suggests its potential as a lead compound for the development of new therapeutic agents.

The< strong>4-ethoxy-3-fluorobenzene sulfonamide moiety adds another layer of complexity to the molecule. The ethoxy group can influence the electronic properties of the aromatic ring, while the fluorine atom introduces metabolic stability and lipophilicity. These features are crucial for optimizing pharmacokinetic profiles, ensuring that the drug reaches its target site effectively and remains active for an appropriate duration. The sulfonamide group is another key pharmacophore that has been widely used in drug development due to its ability to form hydrogen bonds with biological targets, enhancing binding affinity and selectivity.

In recent years, there has been growing interest in the development of small molecules that can modulate inflammatory pathways. Chronic inflammation is a hallmark of many diseases, including cancer, autoimmune disorders, and cardiovascular conditions. N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-4-ethoxy-3-fluorobenzene-1-sulfonamide has shown promising results in preclinical studies as a potential inhibitor of key inflammatory mediators. Its ability to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) has been explored in detail. These enzymes play critical roles in the production of pro-inflammatory cytokines and are often targeted by nonsteroidal anti-inflammatory drugs (NSAIDs).

The< strong>CAS number 1226440-07-8 provides a unique identifier for this compound, facilitating its recognition in scientific literature and patent databases. This standardized nomenclature ensures that researchers around the world can accurately reference and utilize this compound in their studies. The CAS registry system is maintained by the Chemical Abstracts Service, a division of the American Chemical Society, and it serves as a comprehensive database for chemical substances.

The synthesis of N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-4-ethoxy-3-fluorobenzene-1-sulfonamide involves multiple steps that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently. These methods allow for precise control over regioselectivity and stereoselectivity, which are essential for achieving biologically active compounds.

The pharmacological profile of this compound has been evaluated through various in vitro and in vivo assays. Initial studies have demonstrated its ability to inhibit inflammatory responses by modulating key signaling pathways. The< strong>pyrazole moiety appears to be critical for its anti-inflammatory activity, as similar derivatives have been reported to exhibit significant effects on cytokine production and immune cell function. Additionally, the< strong>sulfonamide group contributes to its binding affinity by forming hydrogen bonds with target proteins.

In conclusion, N-2-(3,5-dimethyl-1H-pyrazol-1-y)ethyl-4 ethoxy -3 fluorobenzene -1 sulfonamide (CAS No: 1226440-07 -8) is a promising candidate for further development in pharmaceutical research. Its unique structural features and demonstrated biological activity make it an attractive scaffold for designing new therapeutic agents targeting chronic inflammatory diseases. As research continues to uncover new insights into molecular mechanisms underlying these conditions, compounds like this one are poised to play a significant role in future drug development efforts.

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